molecular formula C13H18F2N2O B3076169 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine CAS No. 1039954-99-8

1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine

Cat. No.: B3076169
CAS No.: 1039954-99-8
M. Wt: 256.29 g/mol
InChI Key: QIXTXHJKQMEABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine (CAS 1039954-99-8) is a piperidine derivative of significant interest in medicinal chemistry and scientific research . This compound features a difluoromethoxy-substituted benzyl group at the 1-position of the piperidine ring and an amine group at the 4-position . The strategic incorporation of the difluoromethoxy group (-OCF₂H) is a key structural feature, as it is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . This improvement in properties makes it a valuable candidate for central nervous system (CNS) targeting and receptor modulation studies, as it can facilitate better passage through biological membranes . As a versatile chemical building block, this compound is utilized in the synthesis of more complex molecules for pharmaceutical research . Its biological activity is primarily attributed to its interaction with specific molecular targets, and it has been investigated for its potential as a ligand in receptor binding studies . Furthermore, derivatives of piperidin-4-amine have been explored in various therapeutic areas, including as inhibitors of enzymes like beta-secretase (BACE) for conditions such as Alzheimer's disease, highlighting the research value of this chemical scaffold . The mechanism of action involves the modulation of enzyme and receptor activity, with the exact pathways dependent on the specific research application and structural context . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c14-13(15)18-12-3-1-10(2-4-12)9-17-7-5-11(16)6-8-17/h1-4,11,13H,5-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXTXHJKQMEABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine typically involves the following steps:

    Formation of the Difluoromethoxyphenyl Intermediate: The initial step involves the preparation of 4-(difluoromethoxy)benzyl chloride through the reaction of 4-hydroxybenzyl chloride with difluoromethyl ether in the presence of a base.

    Coupling with Piperidine: The intermediate is then reacted with piperidine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Core Scaffold Construction

The piperidine backbone is typically synthesized via:

  • Reductive amination : Reacting 4-piperidone derivatives with 4-(difluoromethoxy)benzylamine under H₂/Pd-C or NaBH₄ conditions .

  • Nucleophilic substitution : Using 4-aminopiperidine and 4-(difluoromethoxy)benzyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as base .

Amine Functionalization

The primary amine at C4 participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides (e.g., N-acetyl derivatives ) in CH₂Cl₂ with Et₃N .

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields imines, reducible to secondary amines .

Piperidine Ring Modifications

  • N-Methylation : Using CH₃I/K₂CO₃ in acetonitrile to enhance lipophilicity .

  • Quaternary salt formation : Reaction with alkyl halides (e.g., CH₃CH₂Br) under microwave irradiation .

Enzymatic Interactions

  • Lysosomal phospholipase A2 (LPLA2) inhibition : The difluoromethoxy group enhances binding to lysosomal enzymes, as seen in analogs showing IC₅₀ values of 1.2–3.8 μM .

  • Microsomal stability : Half-life >45 min in mouse liver microsomes due to reduced oxidative metabolism of the difluoromethoxy group .

Pharmacokinetic Data (Analog-Based)

PropertyValueSource
LogP2.8 ± 0.3
Solubility (pH 7.4)>200 μM
Plasma protein binding89–92%

Challenges and Optimization

  • Steric hindrance : Bulky difluoromethoxy group reduces nucleophilicity of the piperidine amine; microwave-assisted reactions improve yields .

  • Hydrolytic stability : The –OCF₂H group resists hydrolysis at pH <8 but degrades in strong acids (HCl >2M) .

Scientific Research Applications

1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The difluoromethoxy group distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Substituent Molecular Weight Key Properties
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine -OCF$_2$H ~256.28 (calculated) Enhanced metabolic stability, moderate lipophilicity
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine -CF$_3$ 258.29 Higher electron-withdrawing effect; potential for stronger receptor interactions
1-{[4-(Dimethylamino)phenyl]methyl}piperidin-4-amine -N(CH$3$)$2$ 233.35 Basic amine group may improve solubility but reduce CNS penetration
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine -OCH$_3$, phenethyl 310.43 Phenethyl chain may increase μ-opioid receptor affinity

Key Findings :

  • The difluoromethoxy group balances lipophilicity and metabolic resistance compared to -CF$3$ (more lipophilic) or -OCH$3$ (less stable) .
  • Piperidine-4-amine derivatives with aromatic substituents often exhibit CNS activity, but bulky groups (e.g., phenethyl) may limit blood-brain barrier penetration .
Pharmacological Activity Comparisons

Evidence suggests piperidin-4-amine derivatives are explored as opioid receptor agonists or antiproliferative agents:

  • Mixed μ/δ-Opioid Agonists: Analogs like 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic acid (7a) show dual opioid receptor activity, attributed to the piperidine-4-amine core . The difluoromethoxy variant may retain this activity with improved pharmacokinetics.

Biological Activity

1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine is a chemical compound with the molecular formula C13H18F2N2O. It features a difluoromethoxy group attached to a phenyl ring, which is further connected to a piperidin-4-amine moiety. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC13H18F2N2O
Molecular Weight256.2916 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

The biological activity of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine is primarily attributed to its interaction with specific molecular targets in biological systems. The difluoromethoxy group enhances the compound's lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing several physiological processes.

Pharmacological Applications

Research has indicated potential applications of this compound in various therapeutic areas:

  • Neurological Disorders : The compound may act as a ligand in receptor binding studies, particularly in the context of acetylcholinesterase inhibition, which is relevant for conditions like Alzheimer's disease.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound could exhibit antitumor properties, although specific data on this compound's efficacy are still limited.
  • Antimicrobial Activity : Some studies have explored the antimicrobial potential of related compounds, indicating that modifications to the piperidine ring may enhance such activity.

Case Studies

Comparative Analysis

When compared to similar compounds such as 1-[4-(difluoromethoxy)phenyl]ethanamine and 4-(difluoromethoxy)phenylmethylamine, 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine exhibits distinct pharmacokinetic and pharmacodynamic profiles due to its unique piperidine structure. This uniqueness may confer advantages in terms of receptor selectivity and metabolic stability.

Q & A

How can researchers optimize the synthesis of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine to improve yield and purity?

Answer:
Synthetic routes for piperidin-4-amine derivatives often involve reductive amination or nucleophilic substitution. For example, similar compounds like 1-ethyl-N-phenylpiperidin-4-amine are synthesized via alkylation of piperidin-4-amine precursors with appropriate halides or carbonyl intermediates . To optimize yield:

  • Use catalysts like Ru(III) to enhance reaction rates (as seen in permanganate oxidation studies of analogous chlorophenyl derivatives) .
  • Purify intermediates via column chromatography or recrystallization, and validate purity via NMR and mass spectrometry .
  • Monitor reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions, such as over-alkylation or hydrolysis of the difluoromethoxy group .

What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Answer:
A multi-technique approach is critical:

  • NMR : Assign peaks for the difluoromethoxy group (¹⁹F NMR) and piperidine ring protons (¹H/¹³C NMR). For example, ¹H NMR chemical shifts for N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine show distinct signals for aromatic (δ 6.8–7.2 ppm) and piperidine protons (δ 2.5–3.5 ppm) .
  • IR/Raman : Identify vibrational modes of the difluoromethoxy (C-O-CF₂) and amine groups (N-H stretch at ~3300 cm⁻¹) .
  • DFT calculations : Validate electronic structures and predict redox behavior, as demonstrated in permanganate oxidation studies .

How do structural modifications (e.g., difluoromethoxy vs. methoxy substituents) influence biological activity?

Answer:
Substituents on the phenyl ring modulate lipophilicity, bioavailability, and target binding. For instance:

  • Difluoromethoxy : Enhances metabolic stability compared to methoxy due to reduced oxidative metabolism (CF₂ group resists cytochrome P450 enzymes) .
  • Phenylmethyl vs. phenethyl : Modifies steric bulk and flexibility, affecting interactions with receptors (e.g., opioid agonists with phenethyl groups show higher affinity) .
  • Comparative assays : Test analogs like 1-[(4-chlorophenyl)methyl]piperidin-4-amine in receptor-binding studies to isolate substituent effects .

What computational methods are suitable for predicting the reaction pathways of this compound under oxidative conditions?

Answer:

  • DFT analysis : Used to map transition states and activation energies for oxidation reactions. For example, permanganate oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine proceeds via a Ru(III)-catalyzed mechanism with a rate-determining electron transfer step .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like dichloromethane .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates to predict stability under varying pH or temperature .

How can contradictory data on biological activity (e.g., receptor affinity vs. cytotoxicity) be resolved?

Answer:

  • Dose-response assays : Establish concentration-dependent effects. For example, N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibits antibacterial activity at 4 µM but cytotoxicity at higher doses .
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions (e.g., histamine receptor cross-reactivity in piperidine derivatives) .
  • Structural analogs : Compare with 1-benzylpiperidin-4-amine derivatives to isolate cytotoxic moieties (e.g., benzyl groups may induce apoptosis via mitochondrial pathways) .

What strategies are recommended for resolving low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
  • Salt formation : Convert the free amine to a hydrochloride salt, as seen in 4-amino-1-[2-(4-methoxyphenyl)ethyl]piperidine dihydrochloride (solubility >50 mg/mL in water) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .

How can researchers validate the compound’s stability under long-term storage conditions?

Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. For example, 1-methylpiperidin-4-methylamine shows <5% degradation under inert atmospheres .
  • Mass spectrometry : Detect hydrolytic byproducts (e.g., cleavage of the difluoromethoxy group yields 4-hydroxybenzyl derivatives) .
  • Light exposure tests : UV/Vis spectroscopy to assess photolytic degradation, critical for compounds with aromatic amines .

What are the key challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Polymorphism : Piperidine derivatives often form multiple crystal forms (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine has two polymorphs with distinct hydrogen-bonding networks) .
  • Solvent selection : Use mixed solvents (e.g., ethyl acetate/ethanol) to slow nucleation and grow single crystals .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with glycerol or paraffin oil to prevent ice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.